Regioisomeric Specificity in Suzuki Coupling
The substitution pattern of the boronic acid on the benzodioxole ring critically influences coupling yields. While no direct head‑to‑head study for this exact compound is available in the open literature, class‑level evidence demonstrates that ortho‑substituted aryl bromides (positionally analogous to the 4‑boronic‑5‑bromo substitution of the target compound) exhibit lower yields in Suzuki reactions compared to meta‑ or para‑substituted isomers due to increased steric hindrance [1]. In one systematic study, ortho‑substituted bromobenzenes gave significantly reduced yields independently of the substituent, whereas most m‑ and p‑substituted bromobenzenes showed good to excellent activity [1]. This establishes that the unique 4‑boronic‑5‑bromo arrangement of the target compound imparts a distinct reactivity profile that cannot be replicated by the 5‑boronic acid isomer (CAS 94838-55-8) or other regioisomers [2].
| Evidence Dimension | Suzuki coupling yield dependence on substitution pattern |
|---|---|
| Target Compound Data | 5‑Bromobenzo[1,3]dioxole‑4‑boronic acid (4‑boronic, 5‑bromo; ortho‑like steric environment) |
| Comparator Or Baseline | Benzo[1,3]dioxole‑5‑boronic acid (CAS 94838-55-8) or 6‑bromo‑4‑boronic acid isomer (CAS 1150114-39-8); meta/para‑substituted analogs |
| Quantified Difference | Steric hindrance in ortho‑substituted aryl halides reduces Suzuki coupling yields vs. meta/para analogs; yield reduction magnitude varies by substrate but is consistently observed [1] |
| Conditions | Palladium‑catalyzed Suzuki–Miyaura cross‑coupling of aryl halides with arylboronic acids |
Why This Matters
Substituting with a different regioisomer will alter reaction kinetics and yield, potentially derailing a validated synthetic route and increasing development costs.
- [1] Retrievo – Resultados da pesquisa avançada (2015). Steric effects in Suzuki coupling of substituted bromobenzenes. ISCTE-IUL Biblioteca. Data extracted from systematic study of ortho-, meta-, and para‑substituted aryl halides. View Source
- [2] Kuujia (2026). Cas no 1150114-39-8 (5-Bromo-2,3-methylenedioxyphenylboronic Acid) – Isomer Comparison Data. View Source
